2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
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Overview
Description
The compound “2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is an organic boron compound . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound involves the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reagent is usually used without purification although it can be purified by distillation at atmospheric pressure or under reduced pressure .Molecular Structure Analysis
The molecular formula of this compound is C12H19BN2O3 . The InChI string representation of the molecule is InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 .Chemical Reactions Analysis
This compound is often used as a reagent in the reduction of methyl esters or CO2 . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.10 g/mol . It is a colorless liquid and is soluble in most organic solvents . The boiling point is 120°C at 228mmHg, and the density is 0.9642 g/mL at 25 °C .Scientific Research Applications
Chemical Reactivity and Synthesis
Research on substituted 1,3,2-dioxaborolanes, which share structural features with 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile, has shown that these compounds can undergo reactions leading to the formation of 2-oxazolines. The yield of these reactions is influenced by the nature of the substituent on the boron atom, indicating potential applications in synthetic chemistry for the development of heterocyclic compounds (Kuznetsov et al., 2001).
Structural and Vibrational Studies
The synthesis and structural characterization of compounds related to this compound have been detailed, providing insights into their molecular geometry and vibrational properties. X-ray diffraction and DFT calculations have been used to compare and confirm the optimized molecular structures, offering valuable data for understanding the physical and chemical properties of these compounds (Wu et al., 2021).
Crystallographic Analysis
Further studies have focused on the crystallographic and conformational analysis of similar boric acid ester intermediates. These analyses have provided detailed insights into the molecular configurations and have been instrumental in understanding the structural aspects of these compounds, which is critical for their potential applications in various fields of chemistry (Huang et al., 2021).
Anticancer Potential
Some derivatives of similar structural frameworks have demonstrated significant activity against cancer cell lines, such as breast cancer cells (MCF7). This suggests potential therapeutic applications and warrants further investigation into the bioactivity of these compounds and their derivatives (Ahmed et al., 2018).
Prochelator Efficiency and Stability
Studies on analogs containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety have explored their role as prochelators. These compounds have shown improved hydrolytic stability and efficiency in releasing active chelators upon reaction with H2O2, indicating their potential use in targeted therapies for conditions involving oxidative stress (Wang & Franz, 2018).
Mechanism of Action
Target of Action
The compound, also known as (2-cyanomethoxy)-4-methoxyphenylboronic acid, pinacol ester, is an organic boron compound . It is often used as an organic boron reagent in organic synthesis
Mode of Action
The compound is known to play a crucial role in the formation of C-C bonds, oxidation, and reduction reactions . It can be used as a synthesis reagent for boronic esters . .
Biochemical Pathways
The compound is involved in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Result of Action
It is known to be used in the synthesis of various organic compounds .
Action Environment
The compound is stable under normal conditions . It is moisture sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(18-5)10-13(12)19-9-8-17/h6-7,10H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOJGXHWRDFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682295 |
Source
|
Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-92-8 |
Source
|
Record name | Acetonitrile, 2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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